2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide
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Overview
Description
2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a condensation reaction with 4-bromobenzaldehyde.
Attachment of the Dibenzofuran Moiety: This step involves the reaction of the intermediate with dibenzofuran-3-yl acetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine bond (C=N) in the benzothiazole ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or reduced benzothiazole derivatives.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
Material Science: In electronic applications, the compound’s unique structure allows it to participate in charge transfer processes, enhancing the performance of devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.
Dibenzofuran Derivatives: Compounds such as dibenzofuran and its substituted derivatives.
Uniqueness
Structural Complexity: The combination of benzothiazole, bromophenyl, and dibenzofuran moieties in a single molecule is unique, providing a distinct set of chemical and physical properties.
Properties
Molecular Formula |
C28H18BrN3O2S2 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide |
InChI |
InChI=1S/C28H18BrN3O2S2/c29-18-7-5-17(6-8-18)15-30-19-10-12-23-26(14-19)36-28(32-23)35-16-27(33)31-20-9-11-22-21-3-1-2-4-24(21)34-25(22)13-20/h1-15H,16H2,(H,31,33) |
InChI Key |
XUOQGPGOSUPFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=CC=C(C=C6)Br |
Origin of Product |
United States |
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